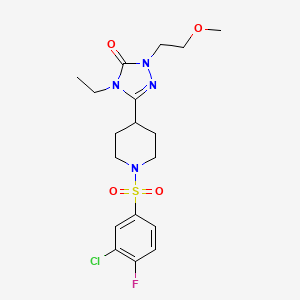

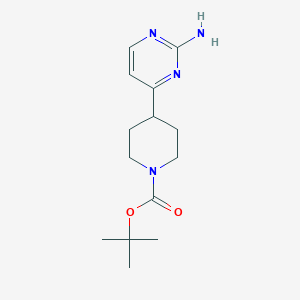

![molecular formula C24H25N3O5S2 B2502049 2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886899-28-1](/img/structure/B2502049.png)

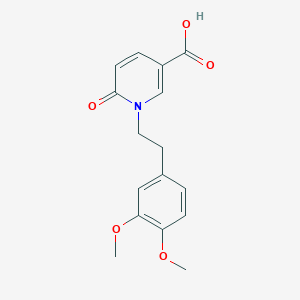

2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as sulfonamide, benzamide, and thiophene. These functional groups are common in various pharmacologically active compounds, suggesting potential medicinal applications for this compound.

Synthesis Analysis

The synthesis of related thiophene derivatives has been reported in the literature. For instance, the synthesis of benzo[b]thiophene derivatives involves the reaction of 2-chlorotropone with o-aminobenzenethiol, followed by cyclization in methanolic HCl to afford benzothiazine compounds . Similarly, the synthesis of benzo[b]thiophene-2-carboxamidines as urokinase inhibitors involves the preparation of key intermediates like methyl 4-iodobenzo[b]thiophene-2-carboxylate, followed by amidination and coupling reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction and computational methods. For example, the structure of a novel benzamide derivative was analyzed using X-ray diffraction, indicating that the molecule crystallizes in a triclinic system . Similarly, the structure of a solvated benzenesulfonyl derivative was determined by X-ray analysis, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety . These studies provide insights into the possible conformation and crystalline structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives has been explored in various studies. Cyclohepta[b][1,4]benzothiazines, for example, exhibit interesting reactivity under oxidative conditions, undergoing rearrangement reactions to afford phenothiazine derivatives . The cycloaddition reactions of cyclohepta[b]furan-2-one with dimethylfulvene have also been investigated, leading to the formation of cycloadducts . These findings suggest that the compound may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For instance, the antioxidant activity of a benzamide derivative was evaluated using DPPH free radical scavenging test, and its electronic properties were calculated using density functional theory (DFT) . The antiarrhythmic, serotonin antagonist, and antianxiety activities of novel thiophene derivatives were assessed, indicating high activity compared to standard drugs . These studies provide a foundation for predicting the properties and potential biological activities of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Research has demonstrated the synthesis and exploration of novel compounds with structures related to "2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide" for potential biological activities. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities, has been reported. These compounds were evaluated for cyclooxygenase inhibition, showing significant inhibitory activity, particularly for COX-2 selectivity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Molecular Design for Anti-inflammatory Properties

Further investigations have identified specific derivatives that inhibit the expression of adhesion molecules E-selectin, ICAM-1, and VCAM-1, which play a crucial role in the adherence of neutrophils to activated endothelial cells. These findings suggest a potential for these compounds to act as anti-inflammatory agents, with one compound, PD 144795, demonstrating oral activity in models of inflammation (Boschelli et al., 1995).

Heterocyclic Compound Synthesis

Another aspect of research focuses on the synthesis of heterocyclic compounds, demonstrating the versatility of related chemical structures in generating a wide array of potentially biologically active molecules. For instance, studies on the reactivity of thiophenylhydrazonoacetates toward nitrogen nucleophiles have yielded diverse derivatives, indicating the rich chemistry and potential applications of these compounds in medicinal chemistry (Mohareb et al., 2004).

Applications in Receptor Allosteric Modulation

Research has also explored the applications of 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. This indicates a potential therapeutic utility of these compounds in modulating receptor activity, which could be relevant for various neurological and cardiovascular conditions (Nikolakopoulos et al., 2006).

Direcciones Futuras

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-32-17-10-12-18(13-11-17)34(30,31)27-16-7-5-6-15(14-16)23(29)26-24-21(22(25)28)19-8-3-2-4-9-20(19)33-24/h5-7,10-14,27H,2-4,8-9H2,1H3,(H2,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPNTCAAZLNXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

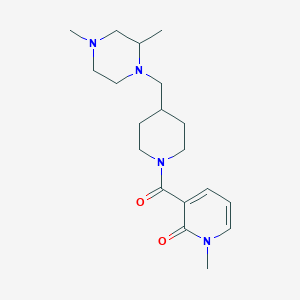

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)